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Compound of Interest

Compound Name: H-Tyr-lys-thr-OH

CAS No.: 155943-09-2

Cat. No.: B123416 Get Quote

Technical Deep Dive: The Tyr-Lys-Thr (YKT)
Tripeptide
Biological Function, Pharmacokinetics, and Therapeutic Potential

Executive Summary
The Tyr-Lys-Thr (YKT) tripeptide represents a distinct class of bioactive oligopeptides with

significant potential in oncology and drug delivery. Unlike non-specific protein hydrolysates, the

isolated YKT sequence exhibits targeted biological activity, specifically as a ligand for hormone

receptors (androgen, estrogen, progesterone) and the Epidermal Growth Factor Receptor

(EGFR).

This guide analyzes the YKT peptide’s transition from a theoretical structural motif to a

therapeutic candidate. Key functional attributes include its high affinity for the hPEPT1

transporter—guaranteeing oral bioavailability—and its intrinsic cytotoxicity against prostate

(Mat-LyLu), breast (MCF-7), and cervical (HeLa) cancer lines. Furthermore, recent

advancements in chitosan and poly(ε-caprolactone) nano-encapsulation have overcome

stability challenges, positioning YKT as a viable lead for non-small molecule

chemotherapeutics.
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The biological efficacy of YKT is dictated by its unique side-chain chemistry, balancing aromatic

hydrophobicity with cationic charge.

Property Specification Biological Implication

Sequence Tyrosine - Lysine - Threonine

Amphiphilic structure allowing

membrane interaction and

receptor docking.

Molecular Weight ~424.49 g/mol

Low MW facilitates rapid

transport via solute carriers

(SLC15A1).

Charge (pH 7.4) Net Positive (+1)

The Lysine (

-amino) group enhances

electrostatic interaction with

anionic cell membranes and

DNA.

Hydrophobicity Mixed

Tyrosine provides aromatic

stacking capability; Threonine

confers H-bonding potential.

Stability Moderate (Protease sensitive)

Susceptible to

aminopeptidases; requires C-

terminal amidation or nano-

encapsulation for in vivo

longevity.

Biological Mechanisms of Action
Receptor Modulation & Cytotoxicity
Research utilizing molecular docking and in vitro cytotoxicity assays indicates that YKT acts as

a multi-target modulator. Its structural conformation allows it to occupy the ligand-binding

domains (LBD) of nuclear hormone receptors and receptor tyrosine kinases.

EGFR Inhibition: YKT binds to the ATP-binding pocket or allosteric sites of EGFR, potentially

inhibiting downstream MAPK/ERK signaling pathways essential for tumor proliferation.
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Hormone Receptor Interaction: High binding affinity observed with Androgen (AR), Estrogen

(ER), and Progesterone (PR) receptors suggests a mechanism of competitive antagonism,

disrupting hormone-driven cancer cell growth.

Pharmacokinetics: The hPEPT1 Gateway
A critical advantage of YKT is its recognition by the Peptide Transporter 1 (hPEPT1/SLC15A1).

Unlike larger biologics requiring injection, YKT is actively transported across the intestinal

epithelium.

Mechanism: Proton-coupled symport.

Implication: High predicted oral bioavailability.

Kinetics: YKT shows a fluorescence increase at low concentrations in transport assays,

indicative of substrate translocation.

Pathway Visualization
The following diagram illustrates the dual mechanism of YKT: active transport via hPEPT1

followed by intracellular receptor interference.
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Caption: YKT uptake via hPEPT1 and subsequent multi-target inhibition of oncogenic signaling

pathways.

Experimental Protocols
To ensure reproducibility in investigating YKT's function, the following protocols for synthesis

and bioactivity assessment are recommended.

Solid-Phase Peptide Synthesis (SPPS) of YKT
Standard Fmoc chemistry is preferred to prevent racemization.

Reagents:

Resin: Wang resin (0.5-0.8 mmol/g loading).

Amino Acids: Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH.

Coupling Agents: HBTU/HOBt or DIC/Oxyma.

Workflow:

Resin Swelling: DCM for 30 min.

Loading: Couple Fmoc-Thr(tBu)-OH to resin (C-terminus).

Deprotection: 20% Piperidine in DMF (2 x 10 min).

Coupling Cycle:

Activate Fmoc-AA (3 eq) with HBTU (3 eq) and DIPEA (6 eq).

React for 45-60 min.

Wash with DMF (3x) and DCM (3x).

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

Precipitation: Cold diethyl ether.
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Purification: RP-HPLC (C18 column), Acetonitrile/Water gradient.

Cytotoxicity Assay (MTT Protocol)
Validates the anticancer potential against MCF-7 or HeLa lines.

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h.

Treatment: Add YKT peptide (dissolved in media/PBS) at concentrations: 1, 10, 50, 100, 200

M.

Incubation: 24 to 48 hours at 37°C, 5% CO2.

Labeling: Add 10

L MTT reagent (5 mg/mL). Incubate 4h.

Solubilization: Remove media, add DMSO (100

L) to dissolve formazan crystals.

Quantification: Measure Absorbance at 570 nm.

Analysis: Calculate IC50 using non-linear regression.

Nano-Encapsulation Workflow
To improve stability and bioavailability.
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Phase 1: Preparation

Dissolve YKT in Aqueous Phase
Dissolve Polymer (PCL/Chitosan) in Organic Phase

Phase 2: Emulsification

Sonication/Homogenization
(Formation of W/O or O/W emulsion)

Phase 3: Solidification

Solvent Evaporation
Nanoparticle Collection via Centrifugation

Click to download full resolution via product page

Caption: General workflow for encapsulating YKT in polymeric nanoparticles to enhance

stability.

Therapeutic Potential & Future Directions
Oncology
The primary application of YKT lies in hormone-dependent cancers. The docking data

suggesting interaction with Androgen and Estrogen receptors positions YKT as a potential

peptide-based alternative to small molecule antagonists (e.g., Tamoxifen, Bicalutamide),

potentially with fewer off-target metabolic side effects due to its natural amino acid composition.
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Drug Delivery Systems
Because YKT is a substrate for hPEPT1, it can be used as a prodrug moiety. Conjugating

poorly absorbed drugs to the YKT sequence (specifically the N-terminus) could enhance their

oral uptake via the hPEPT1 transporter, after which intracellular peptidases would release the

active payload.

Limitations
Proteolytic Stability: The native YKT sequence is rapidly degraded by serum proteases.

Future development must focus on cyclization, D-amino acid substitution, or the nano-

delivery systems described above to ensure clinical viability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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